5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]
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Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom . The name suggests it contains a 1,3-dioxane ring (a six-membered ring with two oxygen atoms) and a pentalene (a hydrocarbon with two fused five-membered rings) structure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 1,3-dioxane ring and a pentalene structure joined at a single atom (the ‘spiro’ atom). The 1,3-dioxane ring would likely contribute electron-donating properties, while the pentalene structure could potentially contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxane ring and the pentalene structure. The 1,3-dioxane ring could potentially undergo reactions typical of ethers, such as cleavage by strong acids. The pentalene structure, being a hydrocarbon, could potentially undergo reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,3-dioxane ring could potentially increase its solubility in polar solvents, while the pentalene structure could potentially increase its stability .Mechanism of Action
properties
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,2'-3,3a,4,6a-tetrahydro-1H-pentalene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-12(2)8-14-13(15-9-12)6-10-4-3-5-11(10)7-13/h3-4,10-11H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZHVAUQQEPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC=CC3C2)OC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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